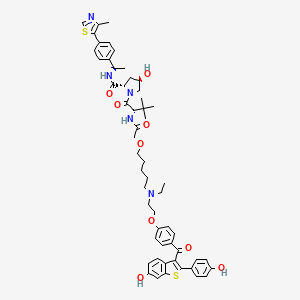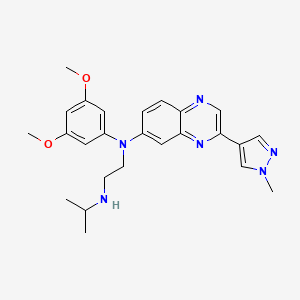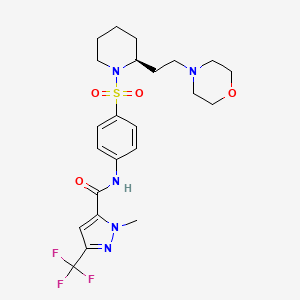
2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide, referred to as 2D4D, is a novel compound that has been studied extensively in recent years. 2D4D is a synthetic molecule that has been used in various scientific research applications, including in vivo and in vitro studies. It has been found to have a wide range of biological activities, biochemical and physiological effects, and pharmacodynamics.
Scientific Research Applications
Cancer Research
FB23-2 has been used in cancer research, particularly in the study of gastric cancer . The compound has been found to inhibit the fat mass and obesity associated protein (FTO), which can act as a potential catalyst for the formation of circulating tumor cells (CTCs). This inhibition disrupts the insulin-like growth factor-I receptor (IGF-IR) pathway, potentially affecting downstream events, including cell surface vimentin (CSV) expression and gastric cancer progression .
Acute Myeloid Leukaemia (AML)
FB23-2 has shown promise in the treatment of acute myeloid leukaemia (AML) . The compound suppresses cell proliferation and promotes differentiation and apoptosis of both cell lines and primary cells in AML . It has been found that FB23-2 dramatically suppresses cell-proliferation and promotes differentiation and apoptosis of both the cell lines as well as the primary cells in AML .
RNA m6A-Modification
FB23-2 has been used in the study of RNA m6A-modification . The compound inhibits FTO, which is involved in the removal of m6A modifications from RNA. This inhibition can affect the functionality of RNA and has implications for the treatment of diseases like leukaemia .
Immunotherapeutic Potential
The compound has been studied for its immunotherapeutic potential . By inhibiting FTO, FB23-2 can potentially be used as a druggable candidate or as an RNA-modifying drug (RMD) to treat leukaemia .
Controlling Haematological Disorders
FB23-2 has been studied for its potential in controlling haematological disorders . The compound’s ability to inhibit FTO and affect RNA m6A-modification has therapeutic implications for these disorders .
Increasing Anti-Tumour Immunity
FB23-2 has been studied for its role in increasing anti-tumour immunity . The compound’s inhibition of FTO and its effects on RNA m6A-modification could potentially enhance the body’s immune response against tumours .
Mechanism of Action
Target of Action
FB23-2, also known as 2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide, is a potent and selective inhibitor of mRNA N6-methyladenosine (m6A) demethylase FTO . FTO is an enzyme that removes m6A from RNA . The m6A modification is the most common internal modification in eukaryotic mRNA .
Mode of Action
FB23-2 directly binds to FTO and selectively inhibits FTO’s m6A demethylase activity . This inhibition increases the m6A methylation level of certain genes, which are subsequently recognized by other proteins and degraded . For example, in colorectal cancer, the demethylase FTO is downregulated, which increases the m6A methylation level of GPX4, a gene that is subsequently recognized by YTHDF2 and degraded .
Biochemical Pathways
The inhibition of FTO by FB23-2 affects various biochemical pathways. In colorectal cancer, the inhibition of FTO leads to the upregulation of GPX4-dependent ferroptosis, a type of programmed cell death, and suppresses cancer growth . In acute myeloid leukemia (AML), FB23-2 suppresses proliferation and promotes differentiation/apoptosis .
Pharmacokinetics
FB23-2 has been shown to have a favorable pharmacokinetic profile. It is safe in mice and displays a good absorption, distribution, metabolism, and extraction (ADME) profile . .
Result of Action
The molecular and cellular effects of FB23-2’s action are significant. It dramatically suppresses proliferation and promotes the differentiation/apoptosis of human acute myeloid leukemia (AML) cell line cells and primary blast AML cells in vitro . Moreover, FB23-2 significantly inhibits the progression of human AML cell lines and primary cells in xeno-transplanted mice .
Action Environment
The action, efficacy, and stability of FB23-2 can be influenced by various environmental factors. For instance, the concentration of FB23-2 used can significantly affect its efficacy . .
properties
IUPAC Name |
2-[2,6-dichloro-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-N-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-9-16(10(2)26-23-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)22-25/h3-8,21,25H,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHNIWOZZKIBNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

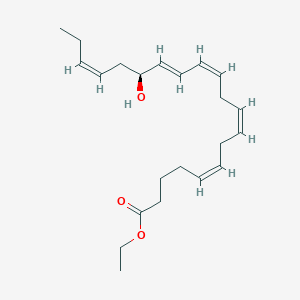
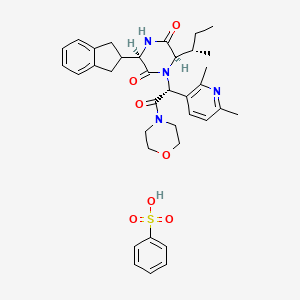

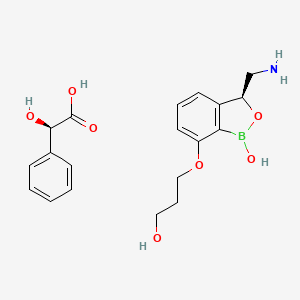
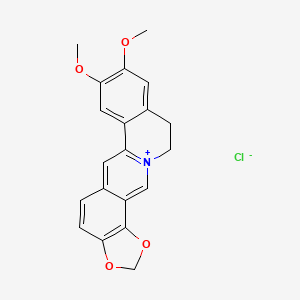

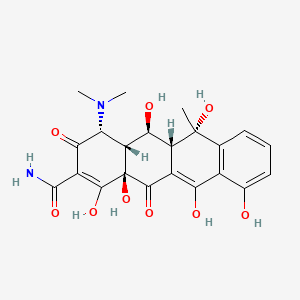
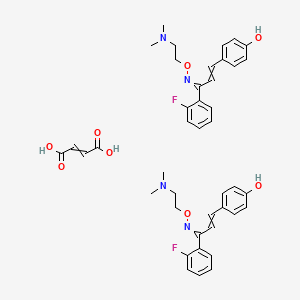
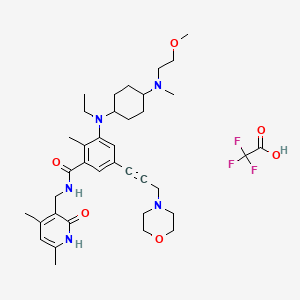

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)
